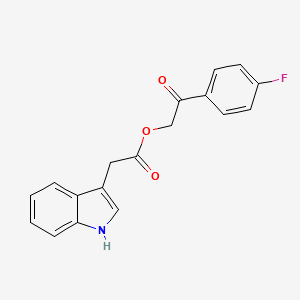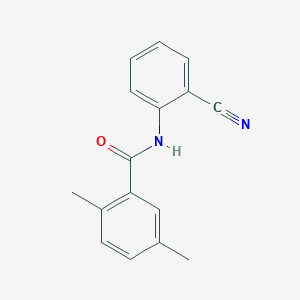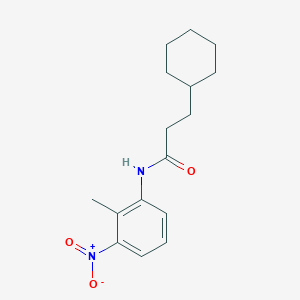
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile
Vue d'ensemble
Description
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and has a molecular weight of 307.36 g/mol.
Applications De Recherche Scientifique
Antiparasitic Activity
A study by Ali et al. (2007) demonstrated that derivatives of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile show significant in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis, indicating potential applications in antiparasitic treatments (Abdelselam Ali et al., 2007).
Antimicrobial Properties
Shaaban (2008) synthesized novel derivatives that incorporated phenylsulfonyl moiety and demonstrated their promising antibacterial and antifungal activities. This highlights the potential of these compounds in antimicrobial applications (M. Shaaban, 2008).
Application in Pyrazole Synthesis
Vasin et al. (2015) used vinyl phenyl sulfone, which includes a structure similar to phenylsulfonylacrylonitrile, in the synthesis of 3,3-diphenyl-3H-pyrazoles, indicating its utility in organic synthesis, particularly in the formation of pyrazole derivatives (V. Vasin et al., 2015).
Diels-Alder Reactions
Xiao and Ketcha (1995) explored the use of 1-(phenylsulfonyl)pyrroles in [4 + 2] cycloaddition reactions, yielding tetrahydroindole derivatives. This suggests the potential of phenylsulfonylacrylonitrile in similar reactions for the synthesis of complex organic compounds (D. Xiao & D. Ketcha, 1995).
Optical Properties
Percino et al. (2014) synthesized a compound similar to phenylsulfonylacrylonitrile and studied its polymorphs, indicating its potential in studying molecular structure, packing properties, and optical properties, which could be relevant in materials science and photonics (M. Percino et al., 2014).
Cancer Research
Otaibi et al. (2014) investigated the Knoevenagel condensation of phenyl acetonitriles, yielding compounds with cytotoxicity against cancer cell lines. This indicates the potential of phenylsulfonylacrylonitrile derivatives in cancer research and therapy (A. A. Otaibi et al., 2014).
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-13(9-11-5-4-8-15-11)18(16,17)12-6-2-1-3-7-12/h1-9,15H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTSIJUWCBXFHZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CN2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
